4-benzyl-1-(2-thienylcarbonyl)piperidine
Descripción
4-Benzyl-1-(2-thienylcarbonyl)piperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 2-thienylcarbonyl moiety at the 1-position of the piperidine ring.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXXRHQNSFQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Antiviral Activity: Piperidine Derivatives with Aromatic Substituents
- Its ADMET profile suggested favorable pharmacokinetics, with moderate blood-brain barrier permeability and low hepatotoxicity . Key Difference: Unlike the thienylcarbonyl group in the target compound, M1BZP features a trimethylbenzyl substituent, which may enhance hydrophobic interactions with viral targets but reduce metabolic stability due to bulkier substituents.
NMDA Receptor Antagonism: Arylalkynyl and Hydroxyl Substituents
- 4-Benzyl-1-(4-Phenyl-3-Butynyl)Piperidine (Compound 8): Identified as a selective NR1A/2B NMDA receptor antagonist (IC₅₀ = 120 nM). Substitution at the benzyl group minimally affected potency, while para-position hydrogen bond donors (e.g., hydroxyl) improved NR1A/2B affinity. Hydroxylation at the piperidine 4-position reduced off-target binding to α₁-adrenergic and dopamine D2 receptors, enhancing selectivity .
Structural Modifications Impacting Pharmacological Profiles
- Benzohomoadamantane-Based Piperidine Ureas :
Molecular dynamics simulations revealed that orientation of substituents (e.g., benzohomoadamantane vs. piperidine) significantly affected binding affinity to targets like soluble epoxide hydrolase. Analogous to the thienylcarbonyl group, heterocyclic esters (e.g., chromone) improved target engagement over simple benzoyl groups . - Toxicity Considerations :
Data Table: Key Structural Analogs and Properties
*Calculated based on molecular formula C₁₆H₁₇NOS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
